![molecular formula C8H11ClN2O3S B1518634 Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride CAS No. 108989-46-4](/img/structure/B1518634.png)
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride
Overview
Description
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfanyl group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: A related compound without the sulfanyl group.
Methyl 5-(aminomethyl)furan-2-carboxylate: A compound with an amino group instead of the sulfanyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: A compound with a hydroxymethyl group.
These compounds differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Biological Activity
Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride (CAS No. 108989-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other therapeutic effects, based on diverse research sources.
- Molecular Formula : C₈H₁₁ClN₂O₃S
- Molecular Weight : 250.70 g/mol
- CAS Number : 108989-46-4
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the furan structure. For example, methyl derivatives of furan have shown promising activity against various bacterial strains. Although specific data on this compound is limited, related compounds exhibit significant antibacterial effects.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Methyl 5-(hydroxymethyl)-2-furan carboxylate | 1.00 | Staphylococcus aureus ATCC25923 |
Methyl 5-(carbamimidoylsulfanyl)methyl furan | TBD | TBD |
Anticancer Activity
Research on furan derivatives suggests potential anticancer properties. For instance, studies have shown that certain furan-based compounds can induce cytotoxicity in cancer cell lines.
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of various furan derivatives, the following results were noted:
- Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), Vero (monkey kidney).
- Results :
- Compound A showed an IC₅₀ of 62.37 µg/mL against HeLa cells.
- Related compounds demonstrated varying degrees of cytotoxicity, indicating that structural modifications can enhance biological activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Growth : Compounds may interfere with cellular processes essential for growth and proliferation.
- Disruption of Bacterial Cell Walls : Similar to other furan derivatives, this compound might disrupt bacterial cell wall synthesis or function.
- Induction of Apoptosis : Some studies suggest that furan derivatives can trigger apoptotic pathways in cancer cells.
Properties
IUPAC Name |
methyl 5-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.ClH/c1-12-7(11)6-3-2-5(13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXMLVNNWXYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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